Dimethylamine-d7
Description
Deuterated Compounds in Mechanistic Elucidation
Deuterated compounds act as tracers to unravel complex reaction mechanisms. For example, substituting hydrogen with deuterium in phenol (C₆H₅OH) enables researchers to monitor hydrogen-deuterium exchange kinetics, revealing the reactivity of specific functional groups. The kinetic isotope effect (KIE), where deuterated bonds exhibit slower reaction rates due to their higher bond dissociation energy, provides critical information about rate-determining steps. In the case of enzymatic reactions, deuterium labeling has identified proton transfer pathways and transition states that are inaccessible through classical methods.
The geometric isotope effect (GIE), observed in hydrogen-bonded systems, further demonstrates deuterium’s utility. For instance, deuteration of O–H···O bonds in imidazolium hydrogen terephthalate crystals increases donor-acceptor distances, altering supramolecular structures and dielectric properties. Such GIEs highlight how subtle isotopic substitutions can induce macroscopic changes in material behavior, offering design principles for functional materials.
Table 1: Applications of Deuterated Compounds in Mechanistic Studies
Role of Dimethylamine-d7 in Isotope Effect Studies
This compound ((CD₃)₂ND) serves as a model system for studying isotope effects in amine-catalyzed reactions. Its synthesis involves catalytic deuteration of dimethylamine using deuterium oxide (D₂O) or deuterated methanol under high-pressure conditions, mirroring the industrial production of non-deuterated dimethylamine. The complete deuteration of methyl groups and the amine hydrogen ensures minimal interference from protium-related signals in spectroscopic analyses.
In NMR studies, this compound’s distinct chemical shift (δ = 2.2 ppm for CD₃ groups) allows precise tracking of molecular interactions in solution. For example, its use in solvent systems has clarified the role of amine basicity in nucleophilic substitution reactions. The deuterium-induced upfield shift in NMR spectra also aids in distinguishing between competing reaction pathways in organocatalytic cycles.
Table 2: Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular formula | C₂D₇N | Fully deuterated structure |
| Density | 1.03 g/mL at 25°C | Matches non-deuterated solvent polarity |
| Mass shift (MS) | M+7 | Facilitates MS detection |
In kinetic studies, this compound’s C–D bonds exhibit a KIE of approximately 6–8 in deprotonation reactions, underscoring the role of zero-point energy differences in reaction kinetics. This property has been exploited to probe transition states in base-catalyzed eliminations, where deuterium substitution slows proton abstraction rates, confirming concerted versus stepwise mechanisms.
Furthermore, this compound’s utility extends to isotopic dilution experiments, where it quantifies metabolite fluxes in biological systems. By integrating with LC-MS platforms, researchers have mapped nitrogen metabolism pathways in microorganisms, revealing bottlenecks in amino acid biosynthesis.
Properties
CAS No. |
22024-52-8 |
|---|---|
Molecular Formula |
C2H7N |
Molecular Weight |
52.13 g/mol |
IUPAC Name |
N,1,1,1-tetradeuterio-N-(trideuteriomethyl)methanamine |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3,2D3/hD |
InChI Key |
ROSDSFDQCJNGOL-KBKLHOFPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CNC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Deuteration
Palladium-based catalysts, particularly Pd/C, are widely employed for H/D exchange in amines. In the presence of deuterium gas (D₂) or deuterium oxide (D₂O), DMA undergoes sequential deuteration at its methyl groups and amine hydrogen. The reaction proceeds via adsorption of DMA onto the catalyst surface, where C–H and N–H bonds are cleaved and replaced with deuterium.
Key parameters include:
-
Temperature : 80–120°C to balance reaction kinetics and minimize side reactions.
-
Pressure : 1–5 atm D₂ for efficient gas-phase deuteration.
-
Solvent : Deuterated solvents (e.g., D₂O or DMF-d7) enhance deuterium incorporation by preventing back-exchange.
Isotopic labeling experiments demonstrate that methyl groups deuteration precedes the amine hydrogen due to higher bond dissociation energy (BDE) of N–H (∼390 kJ/mol) compared to C–H (∼420 kJ/mol). Under optimized conditions, >95% deuteration is achievable, though prolonged reaction times risk catalyst deactivation through coking.
Rhodium-Mediated Pathways
Rhodium complexes, such as [Cp*RhCl₂]₂, enable selective deuteration under milder conditions. In a D₂O/THF system, Rh catalysts facilitate HIE via a proposed metallacycle intermediate, where DMA coordinates to Rh(III) prior to deuterium insertion. This method achieves 80–90% deuteration at 60°C within 12 hours, with minimal trimethylamine (TMA) byproduct formation.
Synthesis from Deuterated Precursors
Deuterated Monomethylamine Disproportionation
The catalytic disproportionation of monomethylamine-d3 (MMA-d3) mirrors the industrial DMA synthesis route. In this process, MMA-d3 reacts over γ-alumina or zeolite catalysts at 300–400°C, yielding DMA-d7 and ammonia:
Critical factors include:
-
Contact Time : 1–10 seconds to avoid equilibration and coking.
-
Deuterium Source : MMA-d3 must be pre-synthesized via exhaustive deuteration of methylamine using D₂O and Pt/C.
This method achieves 70–85% DMA-d7 yield, with residual MMA-d3 removed via fractional distillation.
Reductive Amination of Deuterated Methanol
Deuterated DMA is accessible through reductive amination of deuterated methanol (CD₃OD) with ammonia over nickel or copper catalysts:
Reaction conditions (200–250°C, 50–100 atm) favor high conversion, though isotopic purity depends on the deuterium content of CD₃OD.
Isotopic Labeling via Reductive Deuteration
Deuteration of Nitriles
Nitriles, such as acetonitrile-d3, are reduced to DMA-d7 using lithium aluminum deuteride (LiAlD₄):
This method ensures 98–99% isotopic purity but requires stringent anhydrous conditions.
Imine Reduction
Deuterated imines, synthesized from formaldehyde-d2 and DMA-d6, undergo catalytic deuteration with D₂ over Raney nickel:
Yields exceed 90%, though side products like TMA-d9 necessitate purification via gas chromatography.
Industrial Production Techniques
Scalable HIE Reactors
Industrial plants employ fixed-bed reactors packed with Pd/C or Rh/Al₂O₃ catalysts. DMA vapor is passed through the reactor with D₂ gas at 100–150°C, achieving 85–90% deuteration per pass. Unreacted DMA is recycled, minimizing waste.
Challenges in Large-Scale Synthesis
-
Cost : High-purity D₂O and deuterated reagents inflate production costs.
-
Byproducts : TMA-d9 formation requires additional separation steps.
-
Catalyst Lifespan : Coking and sulfur poisoning reduce Pd/C activity by 30–40% after 500 hours.
Comparative Analysis of Methods
| Method | Temperature (°C) | Pressure (atm) | Yield (%) | Deuterium Purity (%) |
|---|---|---|---|---|
| Pd/C HIE | 80–120 | 1–5 | 85–95 | 95–98 |
| MMA-d3 Disproportionation | 300–400 | 1–3 | 70–85 | 90–95 |
| Reductive Amination | 200–250 | 50–100 | 75–90 | 85–92 |
| Nitrile Reduction | 25–50 | 1 | 90–98 | 98–99 |
Chemical Reactions Analysis
Types of Reactions
Dimethylamine-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylamine oxide.
Reduction: It can be reduced to form methylamine-d7.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include dimethylamine oxide, methylamine-d7, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Analytical Chemistry
Dimethylamine-d7 is primarily used as an internal standard in mass spectrometry due to its isotopic labeling, which enhances the accuracy of quantitative analyses.
Quantitative Analysis in Biological Samples
A study highlighted the use of this compound in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for analyzing amino acids and amines in human serum. The method demonstrated high specificity and sensitivity, allowing for the simultaneous measurement of several metabolites, including L-arginine and asymmetric dimethylarginine (ADMA) . The incorporation of this compound as an internal standard helped improve the reliability of the results by compensating for variations in sample preparation and instrument response.
Environmental Science
This compound has been utilized to study atmospheric processes, particularly in cloud chemistry.
Cloud Water Studies
Research conducted over the northwest Atlantic analyzed the presence of dimethylamine in cloud water samples collected during different seasons. The findings indicated that dimethylamine levels were significantly higher during winter months, particularly during cold air outbreaks . The use of deuterated dimethylamine allowed researchers to trace its sources and transformations within cloud systems effectively.
Medicinal Research
This compound is also relevant in pharmacological studies, particularly concerning cardiovascular health.
Cardiovascular Disease Research
A multicentric study investigated the metabolism of ADMA, a known cardiovascular risk factor, and its relationship with this compound. The research aimed to clarify whether certain enzymes could effectively metabolize ADMA, which is crucial for understanding its role in cardiovascular diseases . The study employed molecular docking and dynamics simulations to assess interactions between ADMA and various enzymes, providing insights into potential therapeutic targets for lowering ADMA levels.
Toxicology Studies
The safety profile of dimethylamine and its derivatives, including this compound, has been evaluated through various toxicological assessments.
Genotoxicity Evaluations
Research on the genotoxicity of dimethylamine revealed that it did not induce significant mutations in certain bacterial strains or yeast . However, it was noted that exposure to specific concentrations could lead to increased rates of aneuploidy in animal models. Such studies are critical for assessing the safety of compounds used in pharmaceuticals and industrial applications.
Summary Table of Applications
Mechanism of Action
The mechanism by which dimethylamine-d7 exerts its effects is primarily through its isotopic labeling properties. The presence of deuterium atoms allows for the tracking of the compound in various chemical and biological systems. This enables researchers to study reaction pathways, metabolic processes, and the distribution of the compound within different environments .
Comparison with Similar Compounds
Structural and Isotopic Variants of Dimethylamine
Notes:
Comparison with Methylamine and Trimethylamine
Key Differences :
- Basicity : Trimethylamine is less basic than dimethylamine due to increased steric hindrance and electron-donating methyl groups .
- Toxicity : Dimethylamine has established AEGL guidelines (e.g., AEGL-3: 170 ppm for 10 min), while deuterated forms are presumed less toxic but require specialized handling to prevent isotopic exchange .
Biological Activity
Dimethylamine-d7 (DMA-d7) is a deuterated form of dimethylamine (DMA), a simple aliphatic amine with diverse applications in organic synthesis, pharmaceuticals, and as a chemical intermediate. This article reviews the biological activity of DMA-d7, focusing on its genotoxicity, biochemical effects, and potential therapeutic implications based on various studies.
This compound has the molecular formula and is classified as a deuterated compound, which means it contains deuterium atoms that replace hydrogen atoms in the dimethylamine structure. This substitution can influence its biological behavior and detection in experimental settings.
Genotoxicity Studies
Genotoxic Effects
Research has shown that DMA can induce genetic changes in various organisms. A study using the D7 strain of Saccharomyces cerevisiae demonstrated that DMA induces mitotic gene conversion and point mutations when metabolic activation is present. Specifically, the addition of an S9 fraction (a mixture that contains metabolic enzymes) significantly increased the incidence of genetic alterations, indicating that DMA's metabolites may have mutagenic properties .
| Study | Organism | Genotoxic Outcome | Metabolic Activation |
|---|---|---|---|
| Galli et al. (1993) | Saccharomyces cerevisiae | Induced mitotic gene conversion and point mutations | Required S9 fraction |
Biochemical Effects
Impact on Enzyme Activity
Dimethylamine has been shown to affect xenobiotic metabolizing enzymes. In rodent studies, administration of DMA resulted in significant reductions in the activities of several cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, at high doses (50 mg/kg), activities of pentoxyresorufin O-dealkylase and ethoxyresorufin O-deethylase decreased by 62% and 55%, respectively . These findings suggest that DMA may exert hepatotoxic effects through enzyme inhibition.
Case Studies and Research Findings
-
Toxicological Evaluation
A comprehensive evaluation by the Health Council of the Netherlands concluded that while some studies indicated genotoxic effects under specific conditions (e.g., in the presence of metabolic activation), no mutagenic activity was observed without such activation . This highlights the importance of metabolic context in assessing the biological activity of DMA. -
Cytotoxicity Assessments
In another study involving Mannich bases synthesized with dimethylamine, cytotoxicity was evaluated against Jurkat cells (a type of T-cell leukemia). The results indicated varying degrees of cytotoxicity depending on structural modifications made to the compounds . This suggests that derivatives of dimethylamine may possess significant biological activity, warranting further investigation.
Potential Therapeutic Implications
Despite concerns about its genotoxicity, dimethylamine derivatives are being explored for their therapeutic potential. The structural characteristics influencing their biological activity could lead to novel applications in drug design. For instance, understanding how modifications to dimethylamine affect its interaction with biological targets could facilitate the development of more effective therapeutics with reduced toxicity.
Q & A
Q. What are the established protocols for synthesizing and characterizing dimethylamine-d7 in academic research?
Synthesis involves deuteration of dimethylamine precursors using deuterated reagents (e.g., D₂O) under controlled catalysis. Characterization requires ¹H/²H NMR spectroscopy to confirm ≥98% isotopic substitution and mass spectrometry (MS) for molecular weight validation. Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with retention times compared to non-deuterated standards. For reproducibility, experimental sections must detail reaction conditions, purification steps, and instrumentation parameters .
Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific multiple reaction monitoring (MRM) transitions offers high sensitivity. Isotopic dilution using internal standards (e.g., dimethylamine-d₇ with additional labels) improves accuracy. Chromatographic separation on hydrophilic interaction liquid chromatography (HILIC) columns resolves deuterated analogs from endogenous compounds .
Q. How should this compound be stored to maintain isotopic integrity during long-term experiments?
Store under inert atmosphere (argon/nitrogen) at ≤−20°C in sealed amber vials. Use anhydrous deuterated solvents (e.g., CDCl₃) for preparation. Regular NMR validation of stored batches is critical to monitor deuteration stability, as moisture exposure risks proton exchange .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of this compound influence its reactivity in nucleophilic substitution reactions?
Deuterium substitution at amine hydrogens reduces zero-point energy, altering reaction kinetics. Primary KIEs (k_H/k_D > 1) slow proton/deuteron transfer steps, while secondary KIEs (~1.1–1.2) reflect transition-state bonding changes. Experimental determination involves parallel reactions with dimethylamine and this compound under identical conditions, analyzed via Arrhenius plots or density functional theory (DFT) modeling .
Q. What strategies resolve contradictions in deuterium incorporation efficiency across catalytic systems?
Systematically vary catalysts (e.g., transition metals vs. organocatalysts) and solvent deuteration levels to identify proton-exchange pathways. Control experiments with deuterated solvents (e.g., DMF-d7) differentiate catalyst-mediated vs. solvent-mediated H/D exchange. Normalize data to solvent deuteration ratios to minimize artifacts .
Q. How can this compound be integrated into isotope tracing studies to map microbial metabolic pathways?
Use pulse-chase experiments with this compound as a nitrogen source. Profile metabolites via LC-MS (e.g., trimethylamine N-oxide-d7) and track ²H incorporation via stable isotope-resolved NMR (SIR-NMR) . Computational tools like IsoCor2 quantify pathway contributions while correcting for natural isotope abundance .
Q. What computational methods validate this compound’s structural dynamics in solvent interactions?
Molecular dynamics (MD) simulations with explicit deuterium parameters model solute-solvent hydrogen bonding. DFT calculates vibrational frequencies to benchmark against experimental IR/Raman spectra. Polarizable continuum models (PCM) assess solvent isotope effects on thermodynamic stability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
